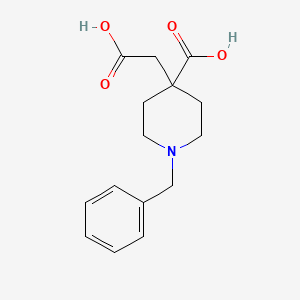

1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid

Description

1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid (CAS: 40117-95-1) is a piperidine derivative characterized by a benzyl group at the 1-position and a carboxymethyl substituent at the 4-position of the piperidine ring. Its hydrochloride salt form has a molecular weight of 313.78 g/mol .

Properties

IUPAC Name |

1-benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c17-13(18)10-15(14(19)20)6-8-16(9-7-15)11-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANDQQKRBANRQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CC(=O)O)C(=O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90304862 | |

| Record name | 1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40117-92-8 | |

| Record name | 40117-92-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167845 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Cyanation and Amination

- Starting materials: 1-benzyl-4-piperidone, hydrocyanic acid (prussic acid), alkaline catalyst (e.g., sodium hydroxide, potassium hydroxide, sodium carbonate).

- Solvent: Methanol.

- Conditions:

- Cool 1-benzyl-4-piperidone to 0–15 °C.

- Add methanol solution containing 10–20% hydrocyanic acid slowly.

- Add methanol solution of alkaline catalyst (3–10%) dropwise over 0.5–3 hours.

- Stir for 0.5–3 hours after addition.

- Heat the reaction mixture to reflux.

- Add aniline slowly over 0.5–2.5 hours under reflux.

- Stir for an additional 0.5–3 hours.

- Cool the reaction mixture below 5 °C.

- Add glacial acetic acid and crystallize the product.

- Product: 1-benzyl-4-cyano-4-anilinopiperidine solid.

- Yield: Typically 95–98% in optimized conditions.

Step 2: Hydrolysis of Cyano Group

- Reagents: 70–95% sulfuric acid aqueous solution.

- Conditions:

- Add the solid from Step 1 into sulfuric acid (molar ratio 1:10–25).

- Stir at 20–50 °C for 40–90 hours.

- Quench reaction by pouring into ice water (5–15 times volume) containing 60–80% crushed ice.

- Adjust pH to 4–9 at 0–10 °C using 20–40% ammonium hydroxide.

- Filter and wash the white powder solid.

- Product: 1-benzyl-4-amineformyl-4-anilinopiperidine.

- Yield: Approximately 84–86%.

Step 3: Acidification and Crystallization

- Reagents: Concentrated hydrochloric acid.

- Conditions:

- Add solid from Step 2 to concentrated HCl (molar ratio 1:20–35) at 20–35 °C.

- Slowly heat to boiling and reflux for 5–20 hours.

- Cool to 0–30 °C and allow to stand for 24–54 hours for crystallization.

- Filter, wash, and dry to obtain the final product.

- Product: 1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid.

- Yield: Around 95–97%.

Reaction Conditions and Optimization Data

| Step | Parameter | Range / Values | Notes |

|---|---|---|---|

| 1 | Temperature (initial) | 0–15 °C | Cooling to suppress side reactions |

| 1 | Hydrocyanic acid concentration | 10–20% (methanol solution) | Methanol reduces handling risk |

| 1 | Alkaline catalyst concentration | 3–10% (methanol solution) | Sodium hydroxide, potassium hydroxide, sodium carbonate used |

| 1 | Alkaline catalyst addition time | 0.5–3 h | Dropwise addition for controlled reaction |

| 1 | Aniline addition time | 0.5–2.5 h | Added under reflux |

| 1 | Crystallization temperature | 0–15 °C | Addition of glacial acetic acid |

| 2 | Sulfuric acid concentration | 70–95% aqueous solution | Hydrolysis step |

| 2 | Reaction temperature | 20–50 °C | Prolonged stirring for 40–90 h |

| 2 | pH adjustment | pH 4–9 at 0–10 °C | Using 20–40% ammonium hydroxide |

| 3 | Hydrochloric acid concentration | Concentrated (molar ratio 1:20–35) | Acidification and final crystallization |

| 3 | Reflux time | 5–20 h | Boiling under reflux |

| 3 | Crystallization temperature | 0–30 °C | Standing 24–54 h |

Representative Experimental Data from Patent Embodiments

| Embodiment | Step 1 Yield (%) | Step 2 Yield (%) | Step 3 Yield (%) | Total Recovery (%) | Notes |

|---|---|---|---|---|---|

| 1 | 98.2 | 85.5 | 96.8 | 81.3 | Sodium hydroxide catalyst, 70 h hydrolysis |

| 2 | 96.5 | 84.2 | 95.3 | 77.5 | Sodium carbonate catalyst, 50 h hydrolysis |

| 3 | 95.5 | 84.8 | 95.6 | 77.4 | Potassium hydroxide catalyst, 80 h hydrolysis |

| 4 (Orthogonal test average) | - | - | - | 79.4 | Various optimized parameters tested |

Advantages of the Optimized Method

- High Yield: Total recovery of the three-step process reaches up to 81%, significantly higher than previously reported methods (~32–41%).

- Environmental Benefits: The process avoids the use of large amounts of volatile organic solvents such as dichloromethane and isopropanol, reducing environmental pollution.

- Simplified Process: Streamlined reaction steps and controlled addition of reagents improve operational safety and reduce reaction times.

- Cost Efficiency: Reduced use of auxiliary materials and solvents lowers raw material costs.

- Scalability: The method employs simple reagents and conditions amenable to industrial scale-up.

Summary of the Preparation Reaction Scheme

$$

\text{1-Benzyl-4-piperidone} \xrightarrow[\text{alkaline catalyst}]{\text{HCN, MeOH}} \text{1-Benzyl-4-cyano-4-anilinopiperidine} \xrightarrow[\text{H}2\text{SO}4]{\text{hydrolysis}} \text{1-Benzyl-4-amineformyl-4-anilinopiperidine} \xrightarrow[\text{HCl}]{\text{acidification}} \text{this compound}

$$

Chemical Reactions Analysis

1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Development

1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid is primarily investigated for its potential as a pharmaceutical intermediate. It may serve as a precursor in the synthesis of various bioactive compounds, particularly those targeting neurological disorders or acting as analgesics.

Synthesis of Bioactive Molecules

The compound is utilized in the synthesis of piperidine derivatives, which are known for their diverse pharmacological properties. These derivatives can be developed into drugs that modulate neurotransmitter systems or exhibit anti-inflammatory effects.

Chemical Biology Studies

Research has indicated that derivatives of piperidine can influence cellular signaling pathways. The compound’s ability to interact with biological targets makes it a candidate for studies aimed at understanding disease mechanisms or drug action.

Material Science

Beyond biological applications, this compound may also find use in material science, particularly in the development of polymers or materials with specific mechanical properties.

Case Study 1: Synthesis of Piperidine Derivatives

A study demonstrated the synthesis of various piperidine derivatives using this compound as a starting material. The derivatives exhibited significant activity against certain cancer cell lines, suggesting potential therapeutic applications in oncology.

Case Study 2: Neuropharmacological Screening

In another research effort, the compound was screened for neuropharmacological activities. Results indicated that certain derivatives produced notable effects on serotonin and dopamine receptors, highlighting its potential role in treating mood disorders.

Case Study 3: Anti-inflammatory Properties

Research focusing on the anti-inflammatory effects of piperidine derivatives derived from this compound showed promising results in reducing inflammation markers in vitro, pointing towards its utility in developing new anti-inflammatory agents.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: By affecting these molecular targets, the compound can influence various biochemical pathways, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |

|---|---|---|---|---|

| 1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid (hydrochloride) | C₁₅H₂₀ClNO₄* | 313.78 | 1-Benzyl, 4-carboxymethyl | 40117-95-1 |

| 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid | C₁₉H₂₂N₂O₂ | 310.39 | 1-Benzyl, 4-phenylamino | 85098-64-2 |

| 1-(4-Bromobenzyl)piperidine-4-carboxylic acid (hydrochloride) | C₁₃H₁₇BrClNO₂ | 330.85 | 4-Bromobenzyl, 4-carboxylic acid | 733797-83-6 |

| 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | C₁₈H₂₅NO₄ | 319.40 | 4-Benzyl, 1-Boc-protected | 167263-11-8 |

| 1-Benzylpiperidine-4-carboxylic acid (isonipecotic acid derivative) | C₁₃H₁₅NO₂ | 217.26 | 1-Benzyl, 4-carboxylic acid | 10328-25-5 |

*Note: The hydrochloride salt form adds HCl, contributing to the molecular weight.

Key Observations :

- Substituent Diversity: The target compound’s 4-carboxymethyl group distinguishes it from analogs with phenylamino () or bromobenzyl () substituents.

- Molecular Weight : The target compound’s higher molecular weight (313.78 g/mol) compared to simpler analogs like 1-benzylpiperidine-4-carboxylic acid (217.26 g/mol) reflects the carboxymethyl addition .

Pharmacological and Functional Comparisons

1-Benzyl-4-(phenylamino)piperidine-4-carboxylic Acid

- Activity : Acts as a selective NMDA receptor antagonist, showing promise in schizophrenia treatment by modulating glutamatergic pathways .

- Physicochemical Properties: Melting point 186–190°C; soluble in methanol, ethanol, and DMSO .

Target Compound (this compound)

- Its structural similarity to NMDA antagonists (e.g., ) implies possible neuromodulatory applications, though further studies are needed.

Analytical Methods

- HPLC Analysis: The phenylamino analog is analyzed via reverse-phase HPLC using a Newcrom R1 column (LogP = 1.79) . The target compound’s higher hydrophilicity (due to the carboxymethyl group) may require adjusted mobile phases for optimal separation.

Biological Activity

1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C15H19N1O4

- Molecular Weight : 277.32 g/mol

The compound features a piperidine ring with carboxymethyl and benzyl substituents, which may influence its interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Receptor Interaction : The compound may interact with various receptors, including opioid receptors, which are known to mediate pain relief and other physiological responses .

- Enzyme Inhibition : It is possible that this compound acts as an inhibitor for certain enzymes involved in metabolic pathways related to disease processes, particularly in cancer and inflammation .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds.

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Fentanyl | Strong analgesic | μ-opioid receptor agonist |

| Quinoxalin | Antimicrobial | Disruption of bacterial cell walls |

| Carbostyril | Anticancer | Induction of apoptosis in cancer cells |

Case Studies

- Antimicrobial Activity Study : A study evaluating the antimicrobial effects of various piperidine derivatives found that compounds similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The study concluded that modifications to the piperidine structure could enhance antimicrobial potency .

- Analgesic Efficacy Research : In a comparative study of analgesics, derivatives structurally related to this compound showed varying degrees of affinity for μ-opioid receptors, suggesting potential as a novel analgesic agent .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling a piperidine derivative with benzyl and carboxymethyl groups. For example, benzyl chloroformate can react with a piperidine precursor under basic conditions (e.g., triethylamine in dichloromethane) to introduce the benzyl group. Carboxymethylation may follow using bromoacetic acid derivatives. Purification via recrystallization or column chromatography is critical to remove unreacted intermediates .

- Key Steps :

- Use anhydrous solvents to prevent hydrolysis.

- Monitor reaction progress with TLC or HPLC.

- Optimize pH and temperature to avoid side reactions (e.g., ester hydrolysis).

Q. How can researchers assess the purity of this compound?

- Methodological Answer : Combine analytical techniques:

- HPLC : Quantify purity using a reverse-phase C18 column with UV detection (e.g., λ = 254 nm).

- NMR : Confirm structural integrity by analyzing proton and carbon shifts (e.g., characteristic benzyl aromatic protons at ~7.3 ppm).

- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion).

- Cross-reference with certified reference standards if available .

Q. What are the solubility characteristics of this compound in common solvents?

- Methodological Answer : Test solubility experimentally in a graded series of solvents:

- Polar aprotic solvents : DMSO or DMF (likely high solubility due to carboxylic acid group).

- Alcohols : Ethanol or methanol (moderate solubility).

- Water : Limited solubility unless deprotonated (adjust pH > pKa of carboxylic acid, ~2.5).

- Non-polar solvents : Hexane (low solubility).

- Use sonication or gentle heating (≤40°C) to enhance dissolution .

Advanced Research Questions

Q. How can researchers investigate the compound’s stability under varying experimental conditions?

- Methodological Answer : Conduct stress testing:

- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 24–72 hours; analyze degradation via HPLC.

- Photostability : Expose to UV light (e.g., 365 nm) and monitor changes with UV-Vis spectroscopy.

- pH Stability : Incubate in buffers (pH 2–10) and track hydrolysis products using LC-MS.

- Oxidative Stress : Treat with H₂O₂ and identify oxidation byproducts .

Q. How should researchers address conflicting toxicity data in literature?

- Methodological Answer :

- Cross-Validate Sources : Compare SDS entries from multiple providers (e.g., TCI America, Combi-Blocks) to identify consensus on hazards.

- In Vitro Assays : Perform cytotoxicity screening (e.g., MTT assay on HEK293 or HepG2 cells) to assess acute toxicity.

- Structural Analogues : Review toxicity profiles of similar piperidine derivatives (e.g., 4-benzylpiperidine derivatives) for predictive insights .

Q. What advanced techniques are recommended for characterizing impurities or degradation products?

- Methodological Answer :

- LC-MS/MS : Identify low-abundance impurities with high-resolution mass spectrometry (e.g., Q-TOF).

- 2D NMR : Resolve overlapping signals for structural elucidation of degradation products.

- X-ray Crystallography : Confirm stereochemistry if crystalline forms are obtainable.

- Reference Standards : Synthesize or procure impurities like ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate for comparative analysis .

Q. How can reaction mechanisms involving this compound be studied mechanistically?

- Methodological Answer :

- Isotopic Labeling : Use ¹³C or ²H isotopes to trace reaction pathways (e.g., carboxyl group participation).

- Kinetic Studies : Measure rate constants under varying temperatures to deduce activation parameters.

- Computational Modeling : Employ DFT calculations (e.g., Gaussian software) to predict transition states and intermediates .

Notes for Experimental Design

- Safety : Always use PPE (gloves, goggles) and work in a fume hood due to potential skin/eye irritation .

- Data Reproducibility : Document solvent batches, humidity, and temperature rigorously to minimize variability.

- Ethical Disposal : Follow institutional guidelines for hazardous waste, particularly for carboxylic acid derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.